5-Bromo-N'-(4-(diethylamino)benzylidene)-2-hydroxybenzohydrazide

Catalog No.
S12102225
CAS No.
303065-97-6
M.F
C18H20BrN3O2
M. Wt
390.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Bromo-N'-(4-(diethylamino)benzylidene)-2-hydroxy...

CAS Number

303065-97-6

Product Name

5-Bromo-N'-(4-(diethylamino)benzylidene)-2-hydroxybenzohydrazide

IUPAC Name

5-bromo-N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-2-hydroxybenzamide

Molecular Formula

C18H20BrN3O2

Molecular Weight

390.3 g/mol

InChI

InChI=1S/C18H20BrN3O2/c1-3-22(4-2)15-8-5-13(6-9-15)12-20-21-18(24)16-11-14(19)7-10-17(16)23/h5-12,23H,3-4H2,1-2H3,(H,21,24)/b20-12+

InChI Key

OBCNNIBSKCARQD-UDWIEESQSA-N

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=NNC(=O)C2=C(C=CC(=C2)Br)O

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)/C=N/NC(=O)C2=C(C=CC(=C2)Br)O

5-Bromo-N'-(4-(diethylamino)benzylidene)-2-hydroxybenzohydrazide is a synthetic compound notable for its unique structural features, which include a bromine atom, a diethylamino group, and a benzylidene moiety. This compound has attracted attention in various scientific fields due to its potential biological activities and applications in medicinal chemistry. The presence of the diethylamino group enhances its lipophilicity, potentially improving bioavailability and efficacy in biological systems.

  • Oxidation: The compound can be oxidized using common oxidizing agents, resulting in various oxidized derivatives.
  • Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, which can reduce the benzylidene moiety.
  • Substitution: The bromine atom in the compound allows for nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Research indicates that 5-Bromo-N'-(4-(diethylamino)benzylidene)-2-hydroxybenzohydrazide exhibits significant biological activity, particularly in anticancer research. It has been shown to inhibit specific tyrosine kinases, leading to cell cycle arrest and apoptosis in cancer cells. The structural features of the compound, especially the diethylamino group and the benzylidene moiety, are crucial for its binding affinity to molecular targets involved in cancer progression .

The synthesis of 5-Bromo-N'-(4-(diethylamino)benzylidene)-2-hydroxybenzohydrazide typically involves a condensation reaction between 5-bromo-2-hydroxybenzohydrazide and 4-(diethylamino)benzaldehyde. This reaction is usually carried out in solvents such as ethanol or methanol under reflux conditions to facilitate product formation. After cooling, the product is isolated by filtration and purified through recrystallization .

Synthetic Routes

  • Condensation Reaction: 5-bromo-2-hydroxybenzohydrazide + 4-(diethylamino)benzaldehyde → 5-Bromo-N'-(4-(diethylamino)benzylidene)-2-hydroxybenzohydrazide
  • Reaction Conditions: Reflux in ethanol or methanol.

The compound has potential applications in:

  • Medicinal Chemistry: As a lead compound for developing new anticancer agents.
  • Pharmacology: Investigating its interactions with biological targets to understand its mechanism of action.
  • Chemical Research: Exploring its reactivity and potential transformations in synthetic chemistry .

Studies on the interactions of 5-Bromo-N'-(4-(diethylamino)benzylidene)-2-hydroxybenzohydrazide with various biological molecules have shown that it effectively binds to specific proteins involved in signal transduction pathways related to cancer. The binding affinity is influenced by the structural features of the compound, which enhance its interaction with target sites on proteins .

Several compounds share structural similarities with 5-Bromo-N'-(4-(diethylamino)benzylidene)-2-hydroxybenzohydrazide:

Compound NameStructural FeaturesUnique Aspects
5-Bromo-N'-(4-(dimethylamino)benzylidene)-2-hydroxybenzohydrazideSimilar structure with dimethylamino groupLower lipophilicity compared to diethylamino variant
5-Bromo-N'-(4-(methoxy)benzylidene)-2-hydroxybenzohydrazideContains methoxy group instead of diethylaminoDifferent electronic properties affecting reactivity
5-Bromo-N'-(4-(chloro)benzylidene)-2-hydroxybenzohydrazideChlorine substituent instead of diethylaminoPotentially different biological activity due to halogen effects

Uniqueness

The unique presence of the diethylamino group in 5-Bromo-N'-(4-(diethylamino)benzylidene)-2-hydroxybenzohydrazide enhances its lipophilicity and may improve its bioavailability compared to similar compounds. This structural feature contributes significantly to its efficacy in biological applications, particularly within anticancer research contexts .

Molecular Architecture and IUPAC Nomenclature

The compound is formally named N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-2-hydroxybenzamide according to IUPAC conventions. Its structure comprises three distinct regions:

  • A 4-(diethylamino)benzylidene group with an electron-donating diethylamino substituent.
  • A hydrazide bridge (-NH-N=CH-) connecting the aromatic systems.
  • A 5-bromo-2-hydroxybenzamide moiety providing hydrogen-bonding capabilities and halogen-mediated interactions.

The molecular formula is C₁₈H₂₀BrN₃O₂, with a molar mass of 406.28 g/mol. The E configuration of the azomethine bond (C=N) is confirmed by crystallographic data.

Table 1: Key Bond Lengths and Angles

ParameterValue (Å/°)Significance
C7=O21.2403Typical carbonyl bond length
N2=C81.2738Confirms C=N double bond
C6-C7-N1-N2 torsion-177.33°Near-planar hydrazide bridge

Crystallographic Analysis and Conformational Dynamics

Single-crystal X-ray diffraction reveals a monoclinic crystal system with space group P2₁/c. Key features include:

  • Dihedral angle: 9.18° between the 4-hydroxyphenyl and 3,4-dihydroxyphenyl rings, indicating minimal steric hindrance.
  • Intermolecular interactions:
    • N–H···O hydrogen bonds (2.89 Å) forming a 3D network.
    • π-π stacking between aromatic rings (3.65–3.76 Å centroid distances).

The hydrazide bridge adopts a nearly planar conformation, with torsion angles C6–C7–N1–N2 (-177.33°) and C7–N1–N2–C8 (-174.98°) favoring anti-periplanar arrangements. This planarity enhances conjugation across the molecule, critical for its optical properties.

Spectroscopic Fingerprinting

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (DMSO-d₆):
    • δ 11.32 ppm (s, 1H, -OH).
    • δ 8.45 ppm (s, 1H, -N=CH-).
    • δ 3.42 ppm (q, 4H, -N(CH₂CH₃)₂).

Infrared (IR) Spectroscopy

Band (cm⁻¹)Assignment
3250N–H stretch (hydrazide)
1675C=O stretch
1598C=N stretch

UV-Vis Spectroscopy

A strong absorption band at λₘₐₓ = 365 nm (ε = 1.2 × 10⁴ L·mol⁻¹·cm⁻¹) arises from π→π* transitions in the conjugated hydrazone system. The diethylamino group induces a bathochromic shift compared to unsubstituted analogs.

Mass Spectrometry

  • ESI-MS (m/z): [M+H]⁺ at 407.08 (calc. 407.07).
  • Fragmentation pattern: Loss of Br (79.90 Da) followed by cleavage of the hydrazide bridge.

XLogP3

4.6

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

389.07389 g/mol

Monoisotopic Mass

389.07389 g/mol

Heavy Atom Count

24

Dates

Last modified: 08-09-2024

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